molecular formula C22H33O2P B1352579 Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine CAS No. 221187-50-4

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

Cat. No. B1352579
M. Wt: 360.5 g/mol
InChI Key: ZQASITYRQOCACA-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine (DCDPP) is an organophosphorus compound that is used in a variety of scientific research applications. DCDPP is a colorless solid that is soluble in organic solvents and is also stable in air. This compound has been used in organic synthesis, as a ligand for transition metals, and as an analog of the neurotransmitter acetylcholine.

Scientific Research Applications

Ligand in Catalysis

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has been utilized as a ligand in a variety of catalytic processes. Its ability to facilitate bond formation through ligand exchange reactions in gold complexes underscores its importance in organometallic chemistry. The study by Fortman and Nolan (2010) explores the relative L−Au bond dissociation enthalpies in gold complexes, providing insights into the steric and electronic properties of the ligand (Fortman & Nolan, 2010).

Organic Synthesis

In organic synthesis, this phosphine ligand has been instrumental in enhancing reaction protocols. For instance, its use in the aqueous/organic cross-coupling for Sonogashira reactions of heterocycles demonstrates an efficient and sustainable reaction protocol, highlighting the compound's role in facilitating copper-free cross-couplings in water/ipropanol mixtures (Fleckenstein & Plenio, 2008).

Green Chemistry

The compound's application extends to green chemistry, where it serves as a phosphine ligand in palladium-catalyzed reactions, contributing to more sustainable and environmentally friendly chemical processes. For example, it is used in the direct carboxylation of benzyl chlorides with CO2, showcasing its role in utilizing atmospheric CO2 for synthesizing valuable organic compounds (Zhang et al., 2015).

Advanced Materials and Nanotechnology

The versatility of dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine extends to the synthesis of advanced materials and nanotechnology. For example, Fischer, Baier, and Mecking (2013) discuss the use of related phosphine compounds in the synthesis of emission-tuned nanoparticles, highlighting potential applications in materials science and engineering (Fischer, Baier, & Mecking, 2013).

properties

IUPAC Name

dicyclohexyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33O2P/c1-22(23-16-17-24-22)20-14-8-9-15-21(20)25(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-15,18-19H,2-7,10-13,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQASITYRQOCACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454463
Record name Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

CAS RN

221187-50-4
Record name Dicyclohexyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221187-50-4
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